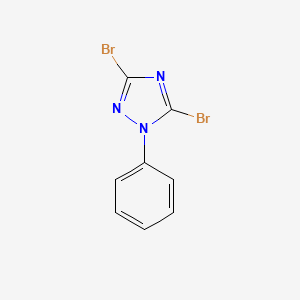

3,5-dibromo-1-phenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2N3 |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

3,5-dibromo-1-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C8H5Br2N3/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

XFWRWQQKVGWENR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo 1 Phenyl 1h 1,2,4 Triazole and Its Precursors

Direct Halogenation Approaches to the 1,2,4-Triazole (B32235) Ring System

Direct halogenation of the 1,2,4-triazole ring is a common method for the introduction of bromine atoms. The π-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic substitution under certain conditions, while electrophilic substitution generally occurs at the nitrogen atoms. However, with appropriate reagents and conditions, direct bromination at the C3 and C5 positions can be achieved.

Regioselective Bromination of 1-Phenyl-1H-1,2,4-triazole Precursors

The regioselective dibromination of 1-phenyl-1H-1,2,4-triazole at the 3 and 5 positions is a key step in one synthetic pathway to the target molecule. This transformation relies on the principles of electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions are crucial for achieving the desired outcome.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. commonorganicchemistry.comrsc.org It is favored for its ease of handling and its ability to provide a low, constant concentration of bromine in the reaction mixture, which can help to control selectivity. nih.gov For the dibromination of 1-phenyl-1H-1,2,4-triazole, NBS is a suitable electrophilic bromine source. commonorganicchemistry.comrsc.org

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent like dichloromethane. nih.gov The choice of solvent can influence the reaction rate and selectivity. The reaction temperature is another critical parameter that needs to be controlled to prevent over-bromination or side reactions. Often, these reactions are initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to ensure completion. nih.gov

A general procedure for the electrophilic aromatic bromination of a heterocyclic compound using NBS involves dissolving the substrate in a suitable solvent, cooling the mixture, and then adding NBS portion-wise. nih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. nih.gov

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Substrate | 1-Phenyl-1H-1,2,4-triazole |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | 0 °C to reflux |

| Stoichiometry | >2 equivalents of NBS for dibromination |

This table presents typical conditions for electrophilic bromination using NBS, which can be adapted for the synthesis of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole.

The first bromination is proposed to occur at either the C3 or C5 position, which are electronically similar. The electron-withdrawing effect of the first bromine atom deactivates the ring towards further electrophilic attack. However, under forcing conditions (e.g., excess NBS and/or elevated temperatures), a second bromination can occur at the remaining C-H position on the triazole ring. The phenyl group at the N1 position influences the electron density of the triazole ring and can direct the regioselectivity of the bromination.

Optimization of Reaction Parameters for Enhanced Yields and Purity

To achieve high yields and purity of this compound, several reaction parameters can be optimized. The molar ratio of NBS to the 1-phenyl-1H-1,2,4-triazole precursor is a critical factor. A stoichiometric amount of at least two equivalents of NBS is required for dibromination. Using a slight excess of NBS can help to drive the reaction to completion, but a large excess should be avoided to minimize the formation of impurities.

The reaction temperature and time are also important variables. Performing the reaction at a lower temperature can increase selectivity and reduce the formation of byproducts, while a higher temperature can accelerate the reaction rate. researchgate.net The optimal temperature and reaction time need to be determined experimentally. The choice of solvent can also impact the reaction outcome, with polar aprotic solvents like DMF sometimes leading to higher levels of para-selectivity in the bromination of aromatic compounds. rsc.org

Post-reaction work-up and purification are also crucial for obtaining a pure product. This may involve washing the organic extract with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by chromatographic purification.

| Parameter | Range/Options | Effect on Yield/Purity |

| NBS Equivalents | 2.0 - 2.5 | Higher equivalents can increase conversion but may lead to more byproducts. |

| Temperature | 0 °C to 80 °C | Lower temperatures may improve selectivity; higher temperatures increase reaction rate. |

| Solvent | Acetonitrile, Dichloromethane, DMF | Solvent polarity can influence regioselectivity and reaction rate. |

| Reaction Time | 1 - 24 hours | Needs to be optimized to ensure complete conversion without product degradation. |

This interactive data table outlines key parameters for the optimization of the dibromination reaction.

N-Arylation Strategies for Dibrominated 1H-1,2,4-Triazoles

An alternative synthetic route to this compound involves the N-arylation of a pre-synthesized 3,5-dibromo-1H-1,2,4-triazole. This approach is particularly useful when the direct bromination of the N-phenyl precursor is challenging or results in low yields. Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds.

Transition Metal-Catalyzed N-Phenylation of 3,5-Dibromo-1H-1,2,4-triazole

Transition metal-catalyzed N-phenylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are well-established methods for forming aryl-nitrogen bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base.

In the context of synthesizing this compound, this would involve the coupling of 3,5-dibromo-1H-1,2,4-triazole with a phenylating agent such as iodobenzene (B50100) or bromobenzene. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For instance, palladium catalysts with bulky electron-rich phosphine (B1218219) ligands are often effective in Buchwald-Hartwig aminations. organic-chemistry.org Copper-catalyzed Ullmann-type reactions may employ ligands such as N,N-dimethyl glycine.

The reaction conditions, including temperature and reaction time, would need to be optimized to achieve a good yield of the desired N1-phenylated product while avoiding side reactions such as N2 or N4 arylation. The presence of the two bromine atoms on the triazole ring might influence the reactivity of the N-H bond and the stability of the resulting product.

| Parameter | Typical Conditions for N-Arylation |

| Catalyst | Palladium(0) or Copper(I) complexes |

| Ligand | Bulky phosphines (for Pd), Diamines or amino acids (for Cu) |

| Base | Sodium tert-butoxide, Potassium carbonate, Cesium carbonate |

| Arylating Agent | Phenyl iodide, Phenyl bromide |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80 - 140 °C |

This table summarizes typical conditions for transition metal-catalyzed N-arylation reactions that could be applied to the synthesis of this compound.

Cross-Coupling Protocols (e.g., Ullmann-type, Buchwald-Hartwig Amination Analogues)

Ullmann-type couplings, traditionally employing copper catalysts, have been extensively used for the N-arylation of nitrogen heterocycles. Modern variations of this reaction often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. For the synthesis of this compound, this would involve the coupling of 3,5-dibromo-1H-1,2,4-triazole with an arylating agent like iodobenzene or bromobenzene. The use of ligands such as 1,10-phenanthroline (B135089) or various diamines can significantly enhance the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful alternative for C-N bond formation. nih.gov This methodology is known for its broad substrate scope and functional group tolerance. In the context of synthesizing the target compound, this would entail the reaction of 3,5-dibromo-1H-1,2,4-triazole with an aryl halide (e.g., iodobenzene, bromobenzene) or a boronic acid derivative (in a Suzuki-Miyaura type N-arylation) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

A study on the N-arylation of 1,2,3-triazoles demonstrated excellent N2-selectivity using a palladium catalyst with a bulky biaryl phosphine ligand. nih.gov This highlights the importance of ligand choice in controlling the regioselectivity of the arylation.

| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / 1,10-phenanthroline | Iodobenzene | K₂CO₃ | DMF | 110-130 | Moderate to Good | Analogous Ullmann Couplings |

| Pd₂(dba)₃ / XPhos | Bromobenzene | NaOt-Bu | Toluene | 80-110 | Good to Excellent | Analogous Buchwald-Hartwig Aminations |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | Good | Analogous Suzuki-Miyaura N-arylation |

Ligand Design and Catalyst Selection for Regioselectivity

A significant challenge in the N-arylation of 1,2,4-triazoles is controlling the regioselectivity, as arylation can potentially occur at the N1, N2, or N4 positions. In the case of 3,5-dibromo-1H-1,2,4-triazole, the N1 and N2 positions are electronically distinct. The choice of catalyst and, more critically, the ligand plays a pivotal role in directing the arylation to the desired nitrogen atom.

For copper-catalyzed systems, bidentate nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives, or diamines like N,N'-dimethylethylenediamine (DMEDA), have proven effective in promoting N-arylation. nie.edu.sg These ligands can chelate to the copper center, influencing its reactivity and steric environment, thereby favoring one regioisomer over others.

In palladium-catalyzed reactions, bulky electron-rich phosphine ligands are crucial for achieving high catalytic activity and selectivity. Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos, have been successfully employed in a wide range of C-N coupling reactions. The steric bulk of these ligands is believed to facilitate the reductive elimination step of the catalytic cycle and can influence the regiochemical outcome of the reaction by creating a sterically demanding environment around the palladium center. For instance, highly N2-selective arylation of 1,2,3-triazoles was achieved with a very bulky biaryl phosphine ligand, suggesting that steric hindrance can be a powerful tool for directing arylation. nih.gov

Multicomponent Reactions for Direct N-Arylation of 1,2,4-Triazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the development of MCRs for 1-aryl-1,2,4-triazoles provides a conceptual framework. nih.gov

A hypothetical MCR could involve the reaction of a phenyl-containing starting material, a source of the C-N-C backbone of the triazole, and a brominating agent. For example, a reaction between phenylhydrazine (B124118), a dibrominated carbonitrile or a related synthon, and a suitable cyclizing agent could potentially lead to the desired product in a single step. However, controlling the regiochemistry and preventing side reactions in such a complex transformation would be a significant challenge.

A developed multicomponent process for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines has been explored, demonstrating the feasibility of constructing the N-arylated triazole core in a single step. nih.gov Adapting such a methodology to incorporate the dibromo functionality would require careful selection of brominated precursors that are compatible with the reaction conditions.

Stepwise Assembly of the 1-Phenyl-1H-1,2,4-triazole Core with Subsequent Bromination

An alternative and often more controlled synthetic strategy involves the initial synthesis of the 1-phenyl-1H-1,2,4-triazole core, followed by the bromination of the triazole ring in a subsequent step. This stepwise approach allows for the unambiguous placement of the phenyl group at the N1 position before the introduction of the bromine atoms.

The synthesis of 1-phenyl-1H-1,2,4-triazole can be achieved through various established methods, such as the reaction of phenylhydrazine with formamide (B127407) or the cyclization of N-phenylformimidamide with a suitable hydrazine (B178648) derivative.

Once the 1-phenyl-1H-1,2,4-triazole precursor is obtained, the C3 and C5 positions can be brominated. The triazole ring is generally susceptible to electrophilic substitution, and brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent can be employed. The reaction conditions, including temperature and the choice of solvent, would need to be carefully controlled to achieve dibromination without promoting side reactions. The electron-withdrawing nature of the triazole ring may necessitate harsh reaction conditions for bromination.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of 1-phenyl-1H-1,2,4-triazole | Phenylhydrazine, Formamide, Heat | 1-phenyl-1H-1,2,4-triazole |

| 2 | Bromination | N-Bromosuccinimide (NBS) or Br₂, Acetic Acid, Heat | This compound |

Sustainable and Efficient Synthetic Routes for Brominated Phenyltriazoles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. For the synthesis of brominated phenyltriazoles, this includes the use of greener solvents, catalysts, and energy sources.

For the N-arylation step, the use of more benign solvents such as water or recyclable ionic liquids is being explored. Copper-catalyzed N-arylation reactions in aqueous media have been reported, offering a greener alternative to traditional organic solvents. nih.gov

In the context of bromination, traditional methods often use elemental bromine, which is hazardous and produces stoichiometric amounts of hydrogen bromide as a byproduct. More sustainable bromination methods are being developed, such as the use of N-bromosuccinimide (NBS) which is a solid and easier to handle reagent. organic-chemistry.org Oxidative bromination using a bromide salt (e.g., NaBr) in the presence of an oxidant and a catalyst is another green approach. Aerobic bromination, which uses oxygen from the air as the terminal oxidant, is a particularly attractive sustainable method. nih.gov A transition-metal-free aerobic bromination promoted by an ionic liquid has been established, offering a green and efficient way to introduce bromine atoms onto aromatic rings. nih.govnih.gov

| Synthetic Step | Sustainable Approach | Reagents/Conditions | Advantages |

| N-Arylation | Aqueous media | CuI / Prolinamide ligand, Water | Reduced use of volatile organic compounds |

| Bromination | Aerobic Oxidation | NaBr / Ionic Liquid Catalyst, O₂ (air) | Use of air as a green oxidant, recyclable catalyst |

| Bromination | Solid Brominating Agent | N-Bromosuccinimide (NBS) | Easier handling, reduced hazardous byproducts |

The application of these sustainable practices to the synthesis of this compound can significantly reduce the environmental impact of its production while maintaining high efficiency and selectivity.

Chemical Transformations and Functionalization Reactions of 3,5 Dibromo 1 Phenyl 1h 1,2,4 Triazole

Versatile Reactivity of the Bromine Centers

The presence of two bromine atoms at the C-3 and C-5 positions of the 1-phenyl-1H-1,2,4-triazole ring imparts significant reactivity to the molecule. These bromine centers serve as versatile handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The electron-withdrawing nature of the triazole ring activates the C-Br bonds, making them susceptible to both nucleophilic displacement and participation in transition metal-catalyzed cross-coupling reactions.

The bromine atoms on the 3,5-dibromo-1-phenyl-1H-1,2,4-triazole scaffold are effective leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the adjacent nitrogen atoms in the triazole ring significantly activates the carbon-bromine bonds towards nucleophilic attack. This reactivity allows for the displacement of the bromide ions by a range of nucleophiles.

Common nucleophiles successfully employed in these reactions include alkoxides, thiols, and amines, leading to the formation of the corresponding 3,5-disubstituted-1-phenyl-1H-1,2,4-triazole derivatives. For instance, reaction with sulfur nucleophiles can convert the bromo-derivative into the corresponding thiol, which can be further functionalized via S-alkylation. Studies on related 1,2,4-triazole (B32235) systems have shown that these nucleophilic substitution reactions are often rapid processes. mdpi.com The choice of reaction conditions, such as solvent and base, is crucial for achieving high yields and selectivity.

The table below summarizes typical nucleophilic displacement reactions on the 1,2,4-triazole core.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide | 3,5-dialkoxy-1-phenyl-1H-1,2,4-triazole |

| Thiol | Sodium Hydrosulfide | 1-phenyl-1H-1,2,4-triazole-3,5-dithiol |

| Amine | Ammonia, Primary/Secondary Amines | 3,5-diamino-1-phenyl-1H-1,2,4-triazole |

This table represents generalized reactions based on the known reactivity of halogenated 1,2,4-triazoles.

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used methodology for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a robust platform for introducing aryl, vinyl, and alkynyl substituents at the C-3 and C-5 positions. Palladium-catalyzed reactions are particularly prominent in this context. ignited.inuzh.ch

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org It is extensively used for the synthesis of biaryls, conjugated styrenes, and polyenes.

In the context of dihalogenated triazoles, the Suzuki-Miyaura reaction enables the stepwise or simultaneous replacement of bromine atoms with various aryl or vinyl groups. openreviewhub.org Studies on the related 3,5-dibromo-1-(protected-xylopyranosyl)-1,2,4-triazole have demonstrated successful arylation at the 5-position with phenylboronic acid, 4-vinylphenylboronic acid, and 4-methoxyphenylboronic acid. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ or K₃PO₄ in a suitable solvent system. nih.govnih.gov The use of microwave irradiation has been shown to accelerate these transformations significantly. researchgate.net

The table below presents examples of Suzuki-Miyaura coupling conditions used for related dihalo-1,2,4-triazole systems.

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield |

| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 °C, 12 h | 4-phenyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 89% |

| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | Choline-OH | - | MW, 125 °C, 10 min | 4-phenyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 95% |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | 3-(Indol-5-yl)indazole | 81% |

Data sourced from references openreviewhub.orgnih.gov.

The Sonogashira coupling reaction is a cornerstone method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a vinyl or aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

This methodology allows for the introduction of alkyne functionalities onto the 1,2,4-triazole ring, creating valuable precursors for further synthesis. The reaction proceeds under mild conditions, often at room temperature, making it compatible with a wide range of functional groups. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne starting material. nih.gov The resulting arylalkyne products are important in materials science and as intermediates in the synthesis of complex molecules and natural products. libretexts.org

The Heck reaction provides a method for the C-C coupling of alkenes with aryl or vinyl halides, catalyzed by palladium. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. A synthetic approach for preparing alkenyl-1,2,4-triazole derivatives has been developed based on microwave-induced Heck reactions, allowing for the introduction of various alkenyl substituents at the 3- and/or 5-positions of a dihalogenated 1,2,4-triazole.

The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. While the toxicity of organotin reagents is a drawback, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups. For dihalogenated heterocycles, a sequential approach combining a Suzuki-Miyaura coupling followed by a Stille coupling has been effectively used to synthesize trisubstituted heterocycles, demonstrating the complementary nature of these methods. ignited.in

When performing a mono-functionalization on a dihalogenated heterocycle like this compound, the regioselectivity of the reaction is a critical consideration. The site of the initial cross-coupling is governed by a combination of electronic and steric factors. nih.govresearchgate.net

In many dihalogenated N-heteroarenes, halides positioned alpha (α) to a nitrogen atom are conventionally more reactive. nih.govnih.gov This is attributed to the increased positive charge on the α-carbon and a weaker C-X bond. However, for the 1,2,4-triazole ring, the electronic environment is more complex. The C-3 and C-5 positions are both adjacent to ring nitrogens. In N-1 substituted triazoles, the C-5 position is generally more electron-deficient and sterically accessible than the C-3 position, often leading to preferential reaction at C-5. researchgate.net

Research on 3,5-dihalo-1,2,4-thiadiazoles has shown that Suzuki-Miyaura coupling occurs selectively at the 5-position over the 3-position, even when a more reactive halogen (bromo) is at C-3 and a less reactive one (chloro) is at C-5. nih.gov This highlights that the inherent electronic properties of the heterocyclic ring positions can override the expected reactivity based on the carbon-halogen bond strength alone. Factors that can be tuned to control or switch the site selectivity include the choice of palladium catalyst, ligands, base, and reaction temperature. nih.govnsf.gov

Factors Influencing Regioselectivity:

Electronic Effects: The relative electrophilicity of the C-3 and C-5 carbon atoms.

Steric Hindrance: The steric bulk of the substituent at N-1 (the phenyl group) and the incoming coupling partner can influence the accessibility of the C-3 and C-5 positions.

Catalyst System: The choice of palladium catalyst and associated ligands can dramatically alter the regiochemical outcome. nsf.gov

Reaction Conditions: Temperature and solvent can play a role in determining the kinetic versus thermodynamic product distribution.

Amination Reactions via Substitution

The bromine atoms at the C-3 and C-5 positions of the this compound ring are susceptible to displacement by various nucleophiles, including amines. The strong electron-withdrawing effect of the adjacent nitrogen atoms within the triazole ring activates the C-Br bonds, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the regioselective introduction of amino groups, which are crucial functionalities in many biologically active compounds.

The reaction with primary and secondary amines can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions employed. Common nucleophiles such as aliphatic and aromatic amines can effectively displace the bromide ion. For instance, the reaction of the analogous compound 3,5-dibromo-4H-1,2,4-triazole with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution at reflux temperature yields aminated products, demonstrating the feasibility of such transformations on the dibromo-triazole core. researchgate.net For this compound, similar reactions with various amines are expected to proceed, affording 3-amino-5-bromo-1-phenyl-1H-1,2,4-triazole or 3,5-diamino-1-phenyl-1H-1,2,4-triazole derivatives. The choice of solvent, base, and temperature is critical in controlling the extent of substitution and minimizing side reactions. rsc.org

| Amine Nucleophile | Potential Product(s) | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | 3-Amino-5-bromo-1-phenyl-1H-1,2,4-triazole; 3,5-Diamino-1-phenyl-1H-1,2,4-triazole | Nucleophilic Aromatic Substitution |

| Benzylamine (C₆H₅CH₂NH₂) | 3-(Benzylamino)-5-bromo-1-phenyl-1H-1,2,4-triazole | Nucleophilic Aromatic Substitution |

| Aniline (C₆H₅NH₂) | 3-Bromo-5-(phenylamino)-1-phenyl-1H-1,2,4-triazole | Nucleophilic Aromatic Substitution |

| Morpholine | 4-(3-Bromo-1-phenyl-1H-1,2,4-triazol-5-yl)morpholine | Nucleophilic Aromatic Substitution |

Perfluoroalkylation Reactions

Perfluoroalkylation is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While direct perfluoroalkylation of this compound is not extensively documented, radical perfluoroalkylation methods developed for other heteroaromatic systems are applicable. cdnsciencepub.comresearchgate.net These reactions typically involve the generation of a perfluoroalkyl radical (RF•), often from sources like perfluoroalkyl iodides (RFI) under photoredox catalysis or using thermal initiators. rsc.orgacs.org

The generated electrophilic perfluoroalkyl radical can then attack the electron-rich positions of the substrate. In the case of this compound, the reaction could potentially occur at the phenyl ring via C-H activation or, under certain conditions, might lead to substitution of a bromine atom. Visible-light-mediated C-H perfluoroalkylation offers an environmentally friendly route to access such functionalized molecules. nih.gov The reaction conditions, including the choice of photocatalyst, solvent, and radical source, would be critical in determining the regioselectivity and efficiency of the transformation.

Reactions Involving the Triazole Nitrogen Atoms (N-1, N-2, N-4)

The 1,2,4-triazole ring contains three nitrogen atoms, each with distinct electronic characteristics. In this compound, the N-1 position is substituted by the phenyl group, leaving the pyridine-like N-2 and N-4 atoms as potential sites for further functionalization.

Electrophilic substitution on the 1,2,4-triazole ring occurs exclusively at the nitrogen atoms due to their high electron density. chemicalbook.com For N-1 substituted triazoles, electrophilic attack, such as alkylation with alkyl halides, will occur at either the N-2 or N-4 position. This reaction leads to the formation of cationic 1,2,4-triazolium salts. The regioselectivity of this alkylation can be influenced by steric and electronic factors, as well as reaction conditions like the choice of base and solvent. capes.gov.brresearchgate.net

The lone pairs of electrons on the N-2 and N-4 nitrogen atoms also impart significant ligand coordination potential to the molecule. Phenyl-substituted triazoles are known to be versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including iridium(III) and rhodium(III). nih.govtennessee.eduacs.org this compound can act as a monodentate ligand, coordinating to a metal center through either N-2 or N-4. It can also function as a bridging ligand, linking two metal centers and facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). tennessee.edu The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the phenyl and bromo substituents on the triazole ring. nih.gov

| Metal Ion (Example) | Potential Coordination Mode | Coordinating Atom(s) |

|---|---|---|

| Ir(III) | Monodentate | N-2 or N-4 |

| Rh(III) | Monodentate | N-2 or N-4 |

| Cu(II) | Bridging | N-2 and N-4 |

| Zn(II) | Bridging | N-2 and N-4 |

Heterocyclic Annulation and Ring Expansion Reactions

The presence of two reactive C-Br bonds makes this compound an excellent precursor for the synthesis of fused polycyclic systems. These annulation reactions significantly expand the structural diversity accessible from this starting material, leading to scaffolds of high interest in drug discovery.

A common strategy for forming fused heterocyclic systems involves the intramolecular cyclization of a suitably functionalized triazole. One of the most prominent examples is the synthesis of the thiazolo[3,2-b] cdnsciencepub.comrsc.orgfrontiersin.orgtriazole ring system. researchgate.netresearchgate.net A plausible synthetic route would involve a two-step process. First, one of the bromine atoms in this compound is substituted by a sulfur nucleophile (e.g., sodium hydrosulfide) to yield a 3-bromo-5-mercapto-1-phenyl-1H-1,2,4-triazole intermediate. This intermediate can then undergo a cyclocondensation reaction with a bifunctional electrophile, such as an α-haloketone or α-haloester, to construct the fused thiazole (B1198619) ring. nih.gov This approach allows for the creation of a variety of substituted thiazolo[3,2-b] cdnsciencepub.comrsc.orgfrontiersin.orgtriazoles, which are known to possess diverse biological activities. nih.gov Other fused systems, such as triazolo[4,3-a]pyridines and triazolo[4,3-a]pyrimidines, can also be targeted through similar strategies involving intramolecular cyclization. frontiersin.orgnih.gov

Employment as a Key Building Block in Complex Molecular Synthesis

The diverse reactivity of this compound establishes it as a valuable and versatile building block in organic synthesis. Its utility stems from the ability to selectively functionalize the triazole core at multiple positions. The differential reactivity of the C-Br bonds allows for sequential substitution reactions, enabling the introduction of two different functional groups at the C-3 and C-5 positions.

This step-wise functionalization, combined with the potential for N-alkylation and metal coordination, makes the molecule an ideal scaffold for creating libraries of complex compounds for biological screening. Furthermore, its role as a precursor to fused polycyclic systems like thiazolo[3,2-b] cdnsciencepub.comrsc.orgfrontiersin.orgtriazoles highlights its importance in constructing more rigid and structurally complex molecular architectures. The 1-phenyl-1,2,4-triazole motif is a core component in numerous pharmaceuticals and agrochemicals, and the dibrominated derivative serves as a highly adaptable starting material for the synthesis of novel analogues with potentially enhanced properties.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Dibromo 1 Phenyl 1h 1,2,4 Triazole

X-ray Crystallography for Precise Solid-State Molecular Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular structure and intermolecular interactions of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole.

Determination of Molecular Geometry and Bond Parameters

Table 4.1.1: Hypothetical Bond Parameters for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| C-Br Bond Length | 1.85 - 1.95 Å | Indicates the strength of the carbon-bromine bond. |

| C-N (triazole) Bond Lengths | 1.30 - 1.40 Å | Reveals the degree of electron delocalization within the triazole ring. |

| N-N (triazole) Bond Lengths | 1.35 - 1.45 Å | Provides insight into the electronic structure of the triazole core. |

| C-N (phenyl-triazole) Bond Length | 1.40 - 1.50 Å | Describes the linkage between the two ring systems. |

| Triazole Ring Angles | 105 - 115 ° | Defines the geometry of the five-membered ring. |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding (X...N, X...X interactions)

In the absence of traditional hydrogen bond donors on the triazole ring (due to the phenyl substitution at N1), the analysis of intermolecular interactions would focus on weaker forces such as C-H···N hydrogen bonds and, crucially, halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as a nitrogen atom on a neighboring molecule. The bromine atoms in this compound are potential halogen bond donors. The investigation would search for short Br···N or Br···Br contacts that are less than the sum of their van der Waals radii, which would be indicative of these interactions.

Investigation of Crystal Packing Motifs and Supramolecular Assembly

The way individual molecules of this compound arrange themselves in the crystal lattice is known as crystal packing. This arrangement is governed by the interplay of intermolecular forces. The analysis would aim to identify recurring patterns or motifs in the crystal structure, such as π-π stacking between phenyl rings or specific arrangements dictated by halogen bonds. Understanding the supramolecular assembly provides insights into the material's physical properties, such as melting point and solubility.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A comprehensive NMR study would be essential to confirm the connectivity and electronic environment of the atoms in this compound.

Multi-Nuclear NMR (e.g., 1H, 13C, 15N NMR) for Comprehensive Positional Assignment

¹H NMR: The proton NMR spectrum would provide information about the hydrogen atoms on the phenyl ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern and provide insights into the electronic effects of the dibromo-triazole moiety on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons in the triazole ring and the six carbons in the phenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the nitrogen atoms in the triazole ring, offering valuable data on their electronic structure.

Table 4.2.1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Information Provided |

|---|---|---|

| ¹H (Phenyl) | 7.0 - 8.0 | Electronic environment of the phenyl protons. |

| ¹³C (Triazole) | 140 - 160 | Chemical environment of the triazole carbons. |

| ¹³C (Phenyl) | 120 - 140 | Chemical environment of the phenyl carbons. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of the protonated carbons in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the phenyl ring and the triazole ring, as well as the positions of the bromine atoms relative to the triazole carbons.

Variable-Temperature NMR Studies for Conformational Dynamics and Tautomeric Processes

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic processes within molecules, such as conformational changes and tautomerism. While specific VT-NMR studies on this compound are not extensively detailed in the provided search results, related studies on similar triazole structures, such as 3,5-dibromo-1H-1,2,4-triazole, offer significant insights.

In the solid state, 3,5-dibromo-1H-1,2,4-triazole has been shown to form cyclic trimers. fu-berlin.de Variable-temperature 15N cross-polarization magic angle spinning (CP/MAS) NMR experiments on this compound have revealed temperature-dependent lineshapes. fu-berlin.deresearchgate.net This behavior is indicative of near-degenerate triple proton transfer processes occurring within the hydrogen-bonded trimers. fu-berlin.deresearchgate.net By analyzing these lineshape changes, researchers can determine the rate constants of these proton transfer events at various temperatures. fu-berlin.deresearchgate.net

This phenomenon of prototropic tautomerism is a known characteristic of the 1,2,4-triazole (B32235) ring and is crucial for understanding the compound's reactivity and its interactions with other molecules. researchgate.net Although the phenyl group in this compound would prevent the formation of such trimers through N-H---N hydrogen bonding, VT-NMR could still be employed to study the rotational dynamics of the phenyl group relative to the triazole ring. The energy barrier for this rotation could be determined by monitoring the coalescence of signals from the aromatic protons at different temperatures.

Table 1: Potential VT-NMR Applications for this compound

| Dynamic Process | NMR Technique | Expected Observation | Information Gained |

| Phenyl Group Rotation | 1H VT-NMR | Coalescence of aromatic proton signals | Rotational energy barrier |

| Tautomerism (if applicable) | 1H, 13C, 15N VT-NMR | Averaging of signals, changes in chemical shifts | Equilibrium constants, rates of exchange |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of a 1,2,4-triazole derivative, characteristic bands can be expected. For instance, the stretching vibrations of the N=N double bond in the triazole ring typically appear as a strong peak. researchgate.net Other expected vibrations include C-N stretching, C-H stretching and bending from the phenyl group, and the characteristic C-Br stretching frequencies.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the triazole and phenyl rings would be prominent in the Raman spectrum.

For a related compound, 3,5-diamino-1,2,4-triazole, both FT-IR and FT-Raman spectra have been recorded and analyzed with the support of quantum chemical calculations to assign the observed bands to specific vibrational modes. nih.govnih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational properties.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H Aromatic Stretch | 3100-3000 | IR, Raman |

| C=N Triazole Ring Stretch | ~1600 | IR, Raman |

| N=N Triazole Ring Stretch | ~1260 | IR |

| C-N Triazole Ring Stretch | 1400-1200 | IR, Raman |

| C-Br Stretch | 700-500 | IR |

| Phenyl Ring Vibrations | 1600-1450 (ring stretching), various (bending) | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₈H₅Br₂N₃), the exact mass can be calculated and compared to the experimentally determined value for confirmation.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID), the fragmentation pathways of the molecule can be elucidated. The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small neutral molecules. researchgate.net The analysis of these fragmentation patterns provides valuable structural information.

For isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-MS/MS has been effectively used to differentiate between the isomers based on their distinct fragmentation patterns. nih.gov A similar approach could be applied to distinguish this compound from any potential isomers. The fragmentation pathways of related 1,2,4-triazole-3-thiones have also been investigated using ESI-MS, providing a basis for predicting the fragmentation of the title compound. nuph.edu.uaresearchgate.net

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Parameter | Predicted Value/Fragment |

| Molecular Formula | C₈H₅Br₂N₃ |

| Exact Mass | [Calculated based on isotopic masses] |

| Common Fragmentation Pathways | Loss of Br, loss of N₂, cleavage of the phenyl group, cleavage of the triazole ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The phenyl group and the triazole ring are both chromophores that will contribute to the absorption spectrum. The electronic transitions in 3,5-diamino-1,2,4-triazole have been identified as being primarily derived from π-π* transitions. researchgate.net The presence of the phenyl group in the title compound would likely lead to more complex absorption features.

Fluorescence Spectroscopy: While not all molecules fluoresce, if this compound exhibits fluorescence, its emission spectrum can provide information about the energy of its excited states. The study of absorption and fluorescence of 1,2,3-triazole based regioisomers has shown that these techniques are sensitive to the specific substitution pattern on the triazole ring. rsc.org

The UV-Vis spectra of other substituted 1,2,4-triazole derivatives have been used in conjunction with theoretical calculations to study tautomeric equilibria in solution. researchgate.net This highlights the utility of electronic spectroscopy in understanding the dynamic behavior of these compounds.

Table 4: Expected Electronic Spectroscopy Data for this compound

| Spectroscopy Technique | Expected Observation | Information Gained |

| UV-Visible Absorption | Absorption maxima (λmax) in the UV region | Identification of π-π* and n-π* transitions, information on conjugation |

| Fluorescence Emission | Emission maximum (if fluorescent) | Energy of the lowest excited singlet state, potential for use as a fluorescent probe |

Computational and Theoretical Investigations of 3,5 Dibromo 1 Phenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Ground State Properties and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic nature of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the optimized geometry. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. These calculations can confirm the planarity or non-planarity of the triazole and phenyl rings and the orientation of the substituents. nih.gov

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum is often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For substituted 1,2,4-triazoles, characteristic vibrational modes for the triazole ring, the phenyl ring, and the carbon-bromine bonds can be identified and assigned. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for exploring the energetic landscapes of molecules, including the identification of different conformers, tautomers, and the transition states that connect them. For the non-phenylated analog, 3,5-dibromo-1H-1,2,4-triazole, ab initio calculations have been used to compare the molecular and hydrogen bond structures in the solid state. acs.org Such studies can elucidate the relative stabilities of different isomers and provide insights into the energy barriers for their interconversion.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For various 1,2,4-triazole derivatives, the distribution of the HOMO and LUMO across the molecule has been analyzed to predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

From the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Nucleophilicity Index (ε): A measure of the molecule's ability to act as a nucleophile.

These indices provide a quantitative measure of the reactivity of this compound and allow for comparison with other related compounds. nih.govresearchgate.net

Table 1: Representative Global Reactivity Descriptors and their Formulas

| Descriptor | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = χ2 / (2η) |

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas prone to nucleophilic attack. For substituted triazoles, MEP maps can highlight the reactivity of the nitrogen atoms in the triazole ring and any electronegative or electropositive substituents. researchgate.netnih.gov

Theoretical Studies of Tautomeric Equilibria and Proton Transfer Dynamics within the Triazole Ring

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. Theoretical studies are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. For the parent 3,5-dibromo-1H-1,2,4-triazole, studies have shown that the molecule forms cyclic trimers in the solid state, facilitating triple proton transfer processes. acs.org

For 1-phenyl substituted 1,2,4-triazoles, the presence of the phenyl group at the N1 position precludes tautomerism involving this nitrogen. However, proton transfer between other nitrogen atoms within the triazole ring or between interacting molecules can still be investigated computationally. These studies often involve calculating the potential energy surface for the proton transfer process to identify the transition state and determine the activation energy. Such calculations provide insights into the dynamics of proton transfer, which can be important for understanding reaction mechanisms and biological activity. rsc.orgtubitak.gov.tr

Computational Modeling of Reaction Mechanisms and Transition States for Synthetic Transformations

Information regarding the computational modeling of reaction pathways, activation energies, and the geometries of transition states involved in the synthesis of this compound is not available in the current body of scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Observables

There are no available studies that report the theoretical prediction of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound or a subsequent comparison of such predictions with experimental measurements.

Advanced Applications in Materials Science and Supramolecular Chemistry

Role as a Precursor for Functional Materials and Advanced Organic Syntheses

The 3,5-dibromo-1-phenyl-1H-1,2,4-triazole molecule is a valuable precursor in the synthesis of more complex functional materials. The two bromine atoms on the triazole ring are excellent leaving groups, which allows for a variety of chemical transformations, including cross-coupling reactions. sci-hub.se This reactivity is crucial for creating novel molecular architectures with tailored properties for applications in medicinal chemistry and materials science. sci-hub.se

The versatility of bromo-substituted triazoles as building blocks enables the development of advanced organic materials. For instance, the substitution of the bromine atoms can lead to the formation of new compounds with potential applications in pharmaceuticals or as agrochemicals. While specific research on this compound as a precursor is not extensively documented, the known reactivity of similar halogenated triazoles suggests its high potential in these areas.

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering are fields that focus on the design and synthesis of complex, organized structures through non-covalent interactions. The structural features of this compound make it a promising candidate for the construction of such assemblies.

Exploiting Halogen Bonding Interactions for Directed Self-Assembly

Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom and a Lewis base. In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen to guide the self-assembly of molecules into well-defined supramolecular structures. rsc.orgresearchgate.net The strength of these interactions can be tuned, which is a key aspect in the rational design of crystalline materials. researchgate.net

The formation of halogen bonds is a powerful tool for constructing multicomponent supramolecular assemblies. ijsr.net While direct studies on this compound are limited, research on analogous compounds demonstrates the potential for forming robust and predictable halogen-bonded networks. ijsr.net

Design of Multi-Component Crystalline Materials

Multi-component crystals, such as co-crystals, are materials composed of two or more different molecules held together in a single crystal lattice. The design of these materials is a central theme in crystal engineering. The ability of this compound to participate in both halogen and hydrogen bonding makes it an excellent candidate for the formation of co-crystals with a wide range of other molecules. ijsr.net For example, the related compound 3,5-dibromo-1H-1,2,4-triazole is known to form cyclic trimers in the solid state through hydrogen bonding. nih.gov The presence of the phenyl group in this compound could further influence the packing of these structures through π-π stacking interactions.

Integration into Polymer Architectures and Macromolecular Systems

The incorporation of heterocyclic units like 1,2,4-triazole (B32235) into polymer backbones can impart desirable properties such as high thermal stability and specific electronic characteristics. The synthesis of polymers containing the 1,2,4-triazole unit has been achieved through various methods, including nucleophilic displacement reactions. researchgate.netnanobioletters.comijprajournal.com

While the direct polymerization of this compound has not been specifically reported, its bifunctional nature, with two reactive bromine atoms, suggests its potential as a monomer in step-growth polymerization. Poly(1,2,4-triazoles) have been shown to be a class of high-performance polymers with excellent thermal stability. researchgate.netresearchgate.netrjptonline.orgresearchgate.net

Potential as Ligands in Coordination Chemistry for Novel Inorganic Materials

The presence of the phenyl group and bromine atoms on the this compound ligand could modulate the electronic properties and steric hindrance around the metal center, leading to novel coordination geometries and potentially interesting magnetic or catalytic properties. researchgate.netnih.gov

Development of Triazole-Based Scaffolds for Analytical Tools and Probes

Triazole derivatives have been explored for their potential as chemosensors for the detection of various analytes, including metal ions and anions. sci-hub.senanobioletters.com The ability of the triazole ring to coordinate with metal ions, coupled with the potential for functionalization, makes it a suitable scaffold for the design of sensitive and selective analytical probes. nanobioletters.com

Future Directions and Emerging Research Avenues for 3,5 Dibromo 1 Phenyl 1h 1,2,4 Triazole Chemistry

Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies

The synthetic utility of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole is largely dependent on the ability to selectively functionalize its key positions: the two bromine-substituted carbons on the triazole ring and the phenyl ring. Future research must focus on developing sophisticated synthetic methods that can control outcomes with high precision.

Chemoselectivity: The two bromine atoms at the 3- and 5-positions of the triazole ring offer sites for functionalization, likely through cross-coupling reactions. A key challenge and future direction lie in developing methodologies for the selective mono-substitution at either the C3 or C5 position, leaving the other bromine atom available for subsequent transformations. This would enable the synthesis of dissymmetric 3,5-disubstituted-1-phenyl-1H-1,2,4-triazoles, which are otherwise difficult to access. Research into catalyst systems (e.g., palladium, copper, nickel) and ligand design will be crucial to modulate the electronic and steric environment, thereby achieving high chemoselectivity.

Regioselectivity: Beyond the triazole core, the phenyl ring presents five positions for substitution. Future work should explore directed ortho-metalation (DoM) strategies, where a directing group on the phenyl ring could guide lithiation or borylation to a specific position, followed by reaction with an electrophile. Alternatively, late-stage C-H activation methodologies could provide a powerful tool for regioselective functionalization of the phenyl ring without the need for pre-installed directing groups.

Stereoselectivity: A particularly exciting frontier is the introduction of chirality. Recent advancements have demonstrated the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles using chiral phosphoric acid catalysts. acs.orgnih.govnih.govacs.org This approach could be adapted to derivatives of this compound, particularly if bulky substituents are introduced at the ortho-positions of the phenyl ring, creating rotationally restricted atropisomers. The development of such methodologies would provide access to novel chiral ligands and catalysts.

| Synthetic Challenge | Proposed Methodology | Potential Outcome |

| Chemoselective Mono-arylation | Ligand-controlled palladium-catalyzed cross-coupling | Access to 3-Aryl-5-bromo-1-phenyl-1H-1,2,4-triazoles |

| Regioselective Phenyl C-H Functionalization | Directed ortho-metalation or transition-metal catalyzed C-H activation | Precisely substituted phenyl-triazole derivatives |

| Stereoselective Synthesis | Chiral catalyst-mediated atroposelective synthesis | Enantioenriched, axially chiral 1,2,4-triazole (B32235) scaffolds |

Investigation of Photo- and Electro-Chemical Properties and Transformations

The photophysical and electrochemical characteristics of this compound are largely unexplored. Future research in this area could reveal novel properties and applications, particularly in the context of materials science and synthetic chemistry.

Photophysical Properties: The combination of the phenyl and triazole rings suggests potential for luminescence. Future studies should involve a thorough investigation of the absorption, fluorescence, and phosphorescence properties of the parent compound and its derivatives. The heavy bromine atoms could induce a significant heavy-atom effect, potentially enhancing intersystem crossing and promoting phosphorescence, a desirable property for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. The 1,2,3-triazole ring has been shown to be an excellent bridge for photoinduced electron transfer, a property that should be investigated for the 1,2,4-triazole system as well. nih.govacs.orgresearchgate.net

Electrochemical Behavior: The electrochemical profile of the molecule should be determined using techniques like cyclic voltammetry. This will establish its oxidation and reduction potentials, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO). This data is critical for designing materials for organic electronics, such as semiconductors or charge-transport layers. Furthermore, electropolymerization of functionalized derivatives could be explored to create conductive polymer films for sensor applications. researchgate.net For instance, triazole-modified electrodes have been used for the electrochemical sensing of various biomolecules. proquest.comnih.gov

Photo- and Electro-chemical Transformations: The C-Br bonds are susceptible to cleavage under photochemical or electrochemical conditions. This could be harnessed for synthetic purposes. For example, photoinduced C-Br bond homolysis could generate triazolyl radicals for use in addition or cyclization reactions. rsc.org Electrochemically driven reductive cleavage could provide a pathway to selectively remove one or both bromine atoms or to initiate coupling reactions.

Exploration of Solid-State Reactivity and Phase Transitions

The behavior of molecules in the solid state can differ significantly from their behavior in solution. Polymorphism, the ability of a compound to exist in multiple crystal forms, can dramatically affect physical properties. nih.gov The study of the solid-state characteristics of this compound could lead to new materials with tunable properties.

Crystal Engineering: A systematic study of the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of polymorphs. Understanding the intermolecular interactions (e.g., halogen bonding, π-stacking) that govern the crystal packing in each polymorph is a key objective. This knowledge can then be used to design co-crystals with other molecules to create new materials with desired architectures and properties.

Phase Transitions: Many molecular crystals undergo phase transitions between different polymorphic forms upon changes in temperature or pressure. nih.govmdpi.comiupac.org Investigating the thermal behavior of this compound using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction could identify such transitions. acs.org Single-crystal-to-single-crystal transformations are of particular interest as they allow for a detailed mechanistic understanding of the molecular rearrangements occurring during the transition. nih.gov

Solid-State Reactivity: Reactions conducted in the solid state can offer advantages in terms of selectivity and efficiency compared to solution-phase reactions. Future research could explore solid-state polymerization, photodimerization, or reactions with gaseous reagents. The ordered arrangement of molecules in a crystal can pre-organize the reactants, leading to unique products not accessible in solution.

Advanced Computational-Experimental Integration for Predictive Design

The synergy between computational chemistry and experimental work is a powerful engine for modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives and applications.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, vibrational spectra, and NMR chemical shifts. dnu.dp.uanih.govresearchgate.net Such calculations can help elucidate reaction mechanisms, predict the regioselectivity of substitution reactions, and understand the photophysical and electrochemical properties observed experimentally. researchgate.netnih.gov For example, DFT can be used to model the transition states of various synthetic pathways, providing insights that can guide the optimization of reaction conditions. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. physchemres.orgkashanu.ac.irrsc.org By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can be built to predict properties like antifungal activity, herbicidal efficacy, or even material properties. nih.govnih.gov These models can then be used to prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules. acs.org For instance, MD can be used to study the conformational flexibility of derivatives, their interactions with biological macromolecules (e.g., enzymes), or the mechanisms of phase transitions in the solid state. bioengineer.org This information is invaluable for drug design and for understanding the properties of materials.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Synthetic Chemistry & Materials Science | Reaction pathways, electronic structure, spectroscopic data |

| QSAR Modeling | Medicinal & Agrochemical Chemistry | Biological activity, toxicity, physical properties |

| Molecular Dynamics (MD) | Drug Design & Solid-State Chemistry | Conformational dynamics, binding affinities, phase transition mechanisms |

Uncovering Novel Applications in Interdisciplinary Fields beyond Current Scope

The unique structural features of this compound make it a promising candidate for applications in diverse, interdisciplinary fields. Future research should actively seek to exploit its potential beyond traditional areas.

Coordination Polymers and MOFs: The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions. wikipedia.org This makes this compound an attractive building block (ligand) for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comscispace.comsc.edu The resulting materials could have interesting magnetic, catalytic, or gas-sorption properties. The bromine atoms could serve as handles for post-synthetic modification of the framework, allowing for the fine-tuning of its properties.

Materials for Organic Electronics: As mentioned, the conjugated system of the molecule suggests potential for use in organic electronics. Derivatives with appropriate substituents could be designed to function as organic semiconductors, hosts for phosphorescent emitters in OLEDs, or components of dye-sensitized solar cells.

Corrosion Inhibition: 1,2,4-triazole derivatives have shown significant promise as corrosion inhibitors for various metals and alloys, including steel and copper alloys. mdpi.comktu.ltnih.govresearchgate.net The nitrogen and potential sulfur (if the bromines are substituted) atoms can coordinate to the metal surface, forming a protective film. Future work should evaluate the efficacy of this compound and its derivatives in preventing corrosion in various aggressive environments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dibromo-1-phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of 1-phenyl-1H-1,2,4-triazole using bromine in a solvent like acetic acid. Key optimization parameters include:

- Temperature : Room temperature minimizes side reactions (e.g., over-bromination) .

- Solvent Choice : Polar aprotic solvents enhance regioselectivity.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

- For regioselectivity challenges, desymmetrization strategies using 3,5-dibromo-1H-1,2,4-triazole precursors and selective functionalization at the phenyl group are effective .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule resolution. ORTEP-3 is recommended for visualizing thermal ellipsoids .

- Spectroscopy :

- NMR : H and C NMR to confirm bromine substitution patterns and phenyl integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHBrN: 324.80) .

Advanced Research Questions

Q. How does the presence of bromine substituents influence the electronic and steric properties of the triazole core, and how can this be computationally modeled?

- Methodological Answer : Bromine’s electronegativity increases electron-withdrawing effects, stabilizing the triazole ring and altering reactivity. Computational approaches include:

- DFT Calculations : Analyze charge distribution (e.g., Mulliken charges) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate steric hindrance from the phenyl group to assess binding interactions in biological targets .

Q. What strategies address regioselectivity challenges in alkylation or functionalization reactions of this compound?

- Methodological Answer :

- Desymmetrization : Use 3,5-dibromo-1H-1,2,4-triazole as a precursor to selectively functionalize the phenyl group before introducing bromine .

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct alkylation to specific positions.

- Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions at the C-1 phenyl position .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are necessary?

- Methodological Answer :

- Assay Design : Use the disc diffusion method on Mueller-Hinton agar. Key steps:

- Prepare a 1 mg/mL solution in DMSO.

- Apply 10 µL to sterile discs and place on inoculated plates.

- Include positive controls (e.g., ampicillin) and solvent-only negative controls .

- Data Interpretation : Compare inhibition zones against triazole analogs (e.g., 3,5-dichloro derivatives) to assess bromine’s role in enhancing activity .

Q. How should discrepancies in biological activity data between different studies be analyzed?

- Methodological Answer :

- Variable Analysis : Check for differences in substituents (e.g., phenyl vs. cyclopropyl groups), assay conditions (e.g., bacterial strain, concentration), or purity levels .

- Statistical Validation : Apply ANOVA to compare replicates and ensure significance thresholds (p < 0.05).

- Meta-Analysis : Use software like RevMan to pool data from multiple studies and identify trends .

Comparative Analysis

Q. How does the phenyl group at position 1 affect the compound’s properties compared to other substituents (e.g., methyl or cyclopropyl)?

- Methodological Answer :

- Steric Effects : The phenyl group increases steric bulk, reducing solubility in polar solvents but enhancing hydrophobic interactions in biological systems.

- Electronic Effects : Compared to methyl groups, the phenyl ring delocalizes electron density, altering reactivity in electrophilic substitutions.

- Biological Activity : Phenyl-substituted triazoles show higher antimicrobial activity than methyl analogs due to improved membrane penetration .

| Substituent | Solubility (mg/mL in DMSO) | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|---|

| Phenyl | 12.5 | 18.3 ± 1.2 |

| Methyl | 45.7 | 9.8 ± 0.7 |

| Cyclopropyl | 8.9 | 15.4 ± 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.